![molecular formula C25H16N4O2 B13374956 1'-Methyl-1,2''-dioxo-1'',2''-dihydrodispiro[acenaphthylene-2,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile](/img/structure/B13374956.png)
1'-Methyl-1,2''-dioxo-1'',2''-dihydrodispiro[acenaphthylene-2,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological properties, making them a subject of extensive research in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of acenaphthylene with pyrrolidine and indole derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells, or the activation of immune responses .
Comparaison Avec Des Composés Similaires
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid that serves as a precursor for serotonin synthesis.
The uniqueness of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C25H16N4O2 |
|---|---|
Poids moléculaire |
404.4 g/mol |
InChI |
InChI=1S/C25H16N4O2/c1-29-14-23(12-26,13-27)24(25(29)17-9-2-3-11-19(17)28-22(25)31)18-10-5-7-15-6-4-8-16(20(15)18)21(24)30/h2-11H,14H2,1H3,(H,28,31) |
Clé InChI |
BCBDQVDEKGEUGP-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)C5=CC=CC6=C5C(=CC=C6)C2=O)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374882.png)
![methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13374890.png)
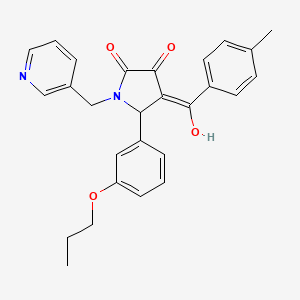
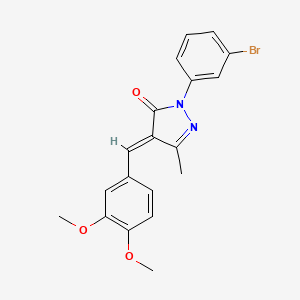
![2-[(6-ethoxy-6-(4-methoxyphenyl)imidazo[4,5-e][1,2,4]oxadiazin-5(6H)-yl)oxy]-1-(4-methoxyphenyl)ethanone](/img/structure/B13374904.png)
![(2'S,3R,7a'S)-5-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374905.png)
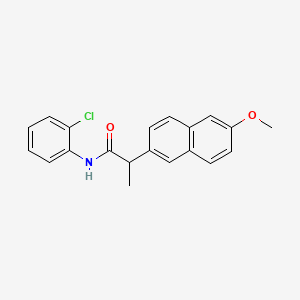
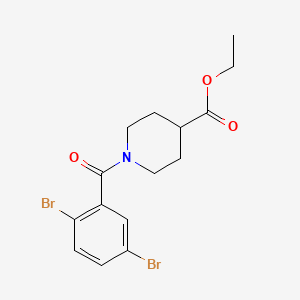
![2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13374934.png)
![4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374941.png)

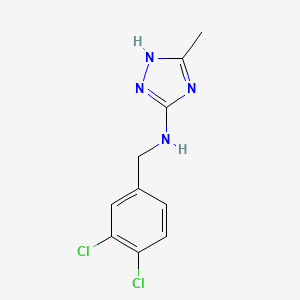
![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
